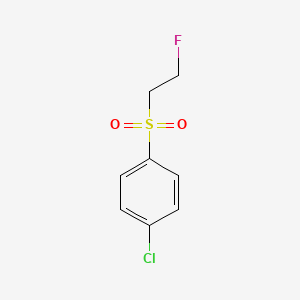
2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide
Vue d'ensemble
Description
2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C7H5F4NO3S and a molecular weight of 259.18 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F4NO3S/c8-4-2-1-3-5 (15-7 (9,10)11)6 (4)16 (12,13)14/h1-3H, (H2,12,13,14) . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Environmental Degradation and Biodegradability Studies
2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide, as part of the broader class of polyfluoroalkyl and perfluoroalkyl substances (PFAS), has been examined for its environmental persistence and potential for biodegradation. Studies have revealed that many PFAS, including related compounds, resist environmental degradation, leading to widespread presence in the environment and biota. Research into microbial degradation pathways and half-lives of precursors has provided insights into the environmental fate of these compounds. Degradation studies suggest that while direct microbial degradation of PFAS is challenging, investigation into precursor compounds and their transformation products can offer a pathway to understanding and mitigating environmental impacts (Liu & Avendaño, 2013; Frömel & Knepper, 2010).
Role in Synthetic Organic Chemistry
The utility of fluorinated compounds, including those related to this compound, extends into synthetic organic chemistry. Their unique properties, such as high chemical stability and ability to influence the physical and biological properties of molecules, make them valuable for developing pharmaceuticals, agrochemicals, and functional materials. Notably, fluoroalkylation reactions in aqueous media have gained attention for being more environmentally benign, highlighting the shift towards greener chemical synthesis processes (Song et al., 2018).
Impact on Environmental and Human Health
The persistence and bioaccumulation potential of PFAS, including fluorinated sulfonamides, have raised concerns regarding their impact on environmental and human health. Research focusing on the distribution, fate, and removal of these compounds from wastewater and aquatic environments underlines the need for effective management strategies to mitigate their presence and toxicity. The identification of novel PFAS and their precursors in various environmental matrices emphasizes the ongoing challenge of understanding and addressing the environmental burden of these persistent organic pollutants (Arvaniti & Stasinakis, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-fluoro-3-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO3S/c8-6-4(15-7(9,10)11)2-1-3-5(6)16(12,13)14/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYFQQOTGCGNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B1459922.png)
![2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate](/img/structure/B1459924.png)
![6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1459925.png)






![Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1459938.png)

![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1459942.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B1459943.png)
